molecular formula C17H15NO4S B2913059 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide CAS No. 2035018-57-4

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide

Cat. No. B2913059
CAS RN: 2035018-57-4
M. Wt: 329.37
InChI Key: XGLDOHQOJALKBL-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FFA, and it is a synthetic compound that can be synthesized through a specific method. FFA has been found to exhibit various biochemical and physiological effects, making it an interesting compound to study. In

Scientific Research Applications

Intramolecular Cyclization and Synthesis

Intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates has been explored for generating dihydrothiopyrano and dihydrothieno compounds. These reactions are significant in synthesizing complex organic structures, potentially applicable in creating pharmaceutical intermediates and materials with unique electronic properties (Pevzner, 2021).

Stereoselective Synthesis

The Diels–Alder reaction involving ethyl (E)-3-nitroacrylate and furan offers a pathway for the stereoselective synthesis of hydroxylated derivatives of amino acids. These building blocks are crucial for developing β-peptides, which have applications in therapeutic drug development due to their structural and functional versatility (Masesane & Steel, 2004).

Mitigating Toxic Compounds in Food

Research on acrylamide and furanic compounds, including furan and 5-hydroxymethylfurfural (HMF), focuses on their toxicological impact and strategies for mitigation in food products. These compounds, formed during the heating process, have potential carcinogenic effects, thus highlighting the importance of studying chemical reactions to reduce their presence in consumables (Anese et al., 2013).

Camps Cyclization for Quinolinones Synthesis

The Camps cyclization process has been applied to N-(2-acylaryl)benzamides and analogs, including furan- and thiophene-substituted compounds, leading to the formation of quinolin-4(1H)-ones. This chemical transformation is pivotal in synthesizing heterocyclic compounds that are foundational in developing pharmaceutical agents (Mochalov et al., 2016).

Polymer Synthesis from Biobased Monomers

Biobased polymers synthesized using furan derivatives, like 2,5-bis(hydroxymethyl)furan, demonstrate the potential of furan compounds in creating sustainable materials. These polymers have applications in various industries, including packaging, automotive, and electronics, due to their renewable origins and potentially biodegradable nature (Jiang et al., 2014).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-14(9-18-17(20)4-1-12-5-7-21-10-12)16-3-2-15(22-16)13-6-8-23-11-13/h1-8,10-11,14,19H,9H2,(H,18,20)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDOHQOJALKBL-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide

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